molecular formula C20H20N4O6S B2582030 N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-81-0

N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2582030
CAS No.: 852135-81-0
M. Wt: 444.46
InChI Key: UOQXCKNMDRWCRU-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H20N4O6S and its molecular weight is 444.46. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Cytotoxic Effects

  • Imidazo[2,1-b][1,3]thiazoles have been explored for their potential antitumor properties. Andreani et al. (2005) discovered that certain guanylhydrazones derived from this compound can inhibit Complex III of the mitochondrial respiratory chain, inducing apoptosis in specific cell lines (Andreani et al., 2005).
  • Meriç et al. (2008) synthesized derivatives of this compound and evaluated their cytotoxic effects on both noncancer (F2408) and cancer (5RP7) cells. Certain derivatives showed higher cytotoxic effects on cancer cells, indicating their potential as anticancer agents (Meriç et al., 2008).

Antimicrobial and Antibacterial Activities

  • Güzeldemirci & Küçükbasmacı (2010) synthesized and characterized a series of compounds starting from imidazo[2,1-b]thiazoles. These compounds were evaluated for their antibacterial, antifungal, and antituberculosis activities, revealing promising antimicrobial properties (Güzeldemirci & Küçükbasmacı, 2010).
  • Chandrakantha et al. (2014) also reported the synthesis of novel derivatives and assessed their antibacterial and antifungal activities. The study highlighted the antimicrobial potential of these compounds, with specific derivatives showing significant activity at certain concentrations (Chandrakantha et al., 2014).

Anti-Inflammatory and Analgesic Activities

  • Can et al. (2021) synthesized carboxamides derived from the imidazo[2,1-b]thiazole skeleton to investigate their anti-inflammatory and analgesic activities. Certain derivatives showed significant cell viability and nitrite reducing effect comparable to indomethacin, a positive control compound, indicating their potential in anti-inflammatory and analgesic applications (Can et al., 2021).

Anthelmintic Activities

  • Shetty et al. (2010) synthesized and characterized new derivatives, evaluating their anthelmintic and anti-inflammatory activities. The compounds displayed better activities, demonstrating their potential in these fields (Shetty et al., 2010).

Antitubercular and Antioxidant Activities

  • Patel et al. (2017) synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their in vitro antitubercular activity, revealing that specific derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis. They also assessed the cytotoxic activity against a mammalian cell line, noting that the compounds exhibit antitubercular activity at non-cytotoxic concentrations (Patel et al., 2017).

Properties

IUPAC Name

N-[(2,5-dimethoxy-2H-furan-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S/c1-12-17(18(25)21-11-20(29-3)8-7-16(28-2)30-20)31-19-22-15(10-23(12)19)13-5-4-6-14(9-13)24(26)27/h4-10,16H,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQXCKNMDRWCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4(C=CC(O4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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